Product packaging for Patchoulane(Cat. No.:CAS No. 19078-35-4)

Patchoulane

Cat. No.: B100424
CAS No.: 19078-35-4
M. Wt: 206.37 g/mol
InChI Key: MVZZUMCHPFHUOS-UHFFFAOYSA-N
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Description

Patchoulane is a tricyclic sesquiterpenoid, a class of compounds built from three isoprene units with the molecular formula C15H26 . It is a core structural framework found in the essential oil of Pogostemon cablin Benth. (patchouli), a plant with a long history of use in traditional medicine . This compound serves as a fundamental building block and precursor to a wide array of biologically active sesquiterpenoids derived from the patchouli plant, making it a compound of significant interest in phytochemical and pharmacological research . The primary research value of this compound and its derivatives lies in their diverse pharmacological activities. Studies on the patchouli plant extract and related sesquiterpenoids have demonstrated promising anti-inflammatory properties. For instance, the compound β-patchoulene, which shares the this compound skeleton, has been shown to exhibit significant anti-inflammatory effects in mouse models by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the NF-κB signaling pathway . Furthermore, various sesquiterpenoids and flavonoids isolated from Pogostemon cablin have displayed antiproliferative activity against human cancer cell lines, such as HepG2, by inducing apoptosis through the downregulation of Bcl-2/Bax ratio and upregulation of cleaved caspase-3 and caspase-9 . Other investigated areas of bioactivity include antimicrobial, antioxidative, and gastroprotective effects . This product is intended for research purposes in analytical chemistry, natural product isolation, and pharmacological assay development. It is provided as a high-purity chemical reference standard. This product is strictly for Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic applications, nor in food, food additives, drugs, cosmetics, or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26 B100424 Patchoulane CAS No. 19078-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19078-35-4

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3

InChI Key

MVZZUMCHPFHUOS-UHFFFAOYSA-N

SMILES

CC1CCC23C1CC(C2(C)C)CCC3C

Canonical SMILES

CC1CCC23C1CC(C2(C)C)CCC3C

Other CAS No.

25491-20-7
19078-35-4

Origin of Product

United States

Advanced Structural Elucidation Methodologies for Patchoulane and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.researchgate.netresearchgate.netnumberanalytics.comcreative-biostructure.comrsc.orghmdb.caharvard.eduhmdb.ca

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of patchoulane-type sesquiterpenes. This non-destructive technique provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-Dimensional NMR Techniques (¹H, ¹³C NMR).researchgate.netresearchgate.netcreative-biostructure.comhmdb.ca

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental first steps in the structural analysis of this compound derivatives. The ¹H NMR spectrum reveals the chemical environment of protons, their multiplicity (splitting patterns), and through-bond coupling interactions. For instance, in this compound-type sesquiterpenes, characteristic signals often include those from geminal methyl groups. researchgate.net

The ¹³C NMR spectrum, often acquired with proton decoupling, provides a count of the unique carbon atoms in the molecule. researchgate.net The chemical shifts of these carbons indicate their nature, such as aliphatic, olefinic, or carbonyl carbons. researchgate.netresearchgate.net For example, in a study of new this compound-type sesquiterpenes, the ¹³C-NMR and DEPT spectra allowed for the identification of six methyl groups, three methylene (B1212753) groups, four methine groups, and six quaternary carbon atoms. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
11.50 (m)45.2
21.65 (m), 1.45 (m)28.9
31.80 (m)35.6
4-138.7
55.40 (br s)125.1
64.76 (td, 10.5, 7.0)75.3
71.95 (m)50.1
81.60 (m)30.4
9-64.1
102.12 (dq, 10.5, 6.5)41.8
11-41.4
120.85 (s)25.8
131.03 (s)21.5
141.67 (br s)23.7
150.94 (d, 6.5)16.9
Note: This table is a generalized representation based on published data for this compound derivatives and does not correspond to a single specific compound.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY).researchgate.netcreative-biostructure.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netprinceton.edu This helps in tracing out proton-proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edu This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the carbon skeleton. It reveals correlations between protons and carbons that are two to four bonds away. creative-biostructure.comprinceton.edu These long-range correlations are vital for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netprinceton.edu This is paramount for determining the relative stereochemistry and conformation of the molecule.

In the analysis of new this compound-type sesquiterpenes, assignments of proton and carbon signals were confirmed using COSY, HMQC, and HMBC experiments. researchgate.net

Stereochemical Elucidation via NMR Anisotropy Effects and NOE Analysis.harvard.edu

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. NMR anisotropy effects and Nuclear Overhauser Effect (NOE) analysis are powerful tools for this purpose. numberanalytics.com

NMR anisotropy refers to the phenomenon where the chemical shift of a nucleus is influenced by the magnetic fields generated by nearby functional groups or ring systems. rsc.orgresearchgate.net These effects are distance and orientation-dependent and can provide clues about the spatial arrangement of atoms.

NOE analysis, derived from NOESY spectra, is a more direct method for determining stereochemistry. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons. conicet.gov.ar By observing which protons show NOE correlations, the relative orientation of different parts of the molecule can be deduced. For example, NOESY correlations were used to establish the stereochemistry of newly isolated this compound-type sesquiterpenes. researchgate.net However, in complex molecules with multiple stereocenters, NOE analysis alone may not be sufficient to provide a unique solution. conicet.gov.ar

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation and Fragmentation Analysis.researchgate.netnumberanalytics.comcreative-biostructure.com

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of a compound. nih.gov In the study of this compound derivatives, HR-DART-MS (Direct Analysis in Real Time Mass Spectrometry) has been used to confirm molecular formulas. researchgate.net

When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can provide valuable structural information. chemguide.co.uk For instance, the fragmentation of a this compound derivative might show the loss of an acetate (B1210297) group, which would be observed as a specific mass loss in the spectrum. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to further analyze these fragment ions, providing deeper insights into the molecular structure. biorxiv.org

Single-Crystal X-ray Diffraction for Definitive Structural Determination.harvard.edu

Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. uhu-ciqso.esuwaterloo.cauni-ulm.de This technique involves irradiating a single, well-ordered crystal with X-rays. uni-ulm.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. uwaterloo.ca This provides highly accurate data on bond lengths, bond angles, and torsional angles. uhu-ciqso.es

While obtaining suitable crystals can be a challenge, when successful, SC-XRD provides a definitive structural proof that can be used to validate or correct structures proposed by spectroscopic methods. semanticscholar.orgsemanticscholar.org This technique is particularly crucial when NMR data is ambiguous or insufficient to resolve complex stereochemical details.

Integration of Spectroscopic Data with Advanced Computational Chemistry for Stereochemical Resolution.harvard.eduhmdb.ca

In cases where spectroscopic or crystallographic data alone are insufficient for complete stereochemical assignment, the integration of experimental data with computational chemistry methods offers a powerful solution. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts and other properties for different possible stereoisomers of a molecule.

By comparing the computationally predicted data with the experimental spectroscopic results, the most likely stereoisomer can be identified. This approach is particularly useful for resolving the stereochemistry of flexible molecules or those with multiple chiral centers where NOE data may be ambiguous. conicet.gov.ar The combination of experimental NMR data, such as Residual Dipolar Couplings (RDCs), with computational modeling can provide a robust method for determining both the relative stereochemistry and the conformational preferences of complex molecules like this compound and its congeners. conicet.gov.arkit.edu This integrated approach helps in overcoming the limitations of individual analytical techniques, leading to a more confident and complete structural elucidation. innovareacademics.innih.govnumberanalytics.com

Genomic Approaches to Natural Product Structure Elucidation Relevant to this compound Biosynthesis

The advent of high-throughput sequencing and advanced bioinformatics has revolutionized the discovery and characterization of natural products. mdpi.comnih.gov Genomic approaches provide powerful tools to link complex chemical structures, such as that of this compound and its congeners, to the genetic blueprints that encode their production. mdpi.comresearchgate.net These methods complement traditional analytical techniques by predicting biosynthetic pathways, identifying key enzymes, and facilitating the targeted production of specific molecules for structural analysis. jmicrobiol.or.krrsc.org

A central strategy in modern natural product discovery is genome mining, an in-silico process that involves scanning the sequenced genomes of organisms for specific DNA sequences. jmicrobiol.or.krjmicrobiol.or.kr For sesquiterpenoids like this compound, this process focuses on identifying genes that encode terpene synthase (TPS) enzymes. mdpi.com Bioinformatic tools, such as antiSMASH and BLAST, are employed to search for genes with sequence similarity to known TPSs. jmicrobiol.or.krmdpi.com This approach has been instrumental in discovering novel sesquiterpene cyclases from various organisms, including bacteria and fungi, highlighting the vast and often untapped biosynthetic potential encoded within genomes. mdpi.comnih.gov In the context of this compound, genome mining of its source, Pogostemon cablin (patchouli), targets the identification of the patchoulol synthase (PTS) gene, which is responsible for the biosynthesis of the core this compound skeleton. researchgate.net

Genomic analysis often reveals that the genes responsible for the biosynthesis of a secondary metabolite are physically clustered together on the chromosome, forming a Biosynthetic Gene Cluster (BGC). researchgate.netnih.gov A typical BGC contains the core synthase gene (like a TPS) along with genes for "tailoring" enzymes, such as cytochrome P450s, dehydrogenases, and transferases, which modify the initial scaffold to produce a family of related compounds. rsc.org Identifying a complete BGC provides a predictive roadmap of the chemical modifications that occur, thereby aiding in the structural elucidation of the final natural products. rsc.orgmdpi.com While large, distinct BGCs are more common in microbes, the underlying principles of gene co-expression and co-regulation are relevant in plants as well. researchgate.netresearchgate.net

The definitive step connecting a gene to a chemical structure is heterologous expression. frontiersin.org This involves cloning a candidate gene, identified through genome mining, and introducing it into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast), which does not naturally produce the compound of interest. nih.govnih.gov The host is engineered to supply the necessary precursor molecule, in this case, farnesyl pyrophosphate (FPP), for the sesquiterpene synthase to act upon. researchgate.net The successful production of a sesquiterpene in the host organism confirms the function of the cloned gene. The resulting compound can then be isolated and its structure definitively determined using standard analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). jmicrobiol.or.kr

This approach was pivotal in understanding the complexity of patchouli oil. Functional characterization of the patchoulol synthase (PTS) gene through heterologous expression revealed that it is a promiscuous enzyme. researchgate.net From the single precursor FPP, PTS catalyzes the formation of not only the primary product, patchoulol, but also at least a dozen other sesquiterpenes, including α-patchoulene, β-patchoulene, γ-patchoulene, and seychellene. researchgate.net This demonstrates how a single genomic element, the PTS gene, is directly responsible for generating a suite of structurally related congeners, and its functional expression is a cornerstone of their structural elucidation.

Biosynthetic Pathways and Enzymatic Mechanisms of Patchoulane Formation

Farnesyl Diphosphate (B83284) (FDP) as the Universal Sesquiterpene Precursor

Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), is a C15 isoprenoid intermediate that serves as the universal precursor for the biosynthesis of all sesquiterpenes, a vast class of natural products comprising thousands of compounds. wikipedia.orgmdpi.com FDP is synthesized in the cytoplasm of plant cells through the mevalonate (B85504) (MVA) pathway. mdpi.comportlandpress.com This pathway begins with acetyl-CoA and culminates in the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com An enzyme called farnesyl diphosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to generate FDP. mdpi.commdpi.com The availability of this central precursor is a pivotal point for the synthesis of a wide array of sesquiterpenes, as the distribution of FDP to various downstream terpene biosynthetic pathways is controlled by the relative substrate affinities of different terpene synthases. oup.com

Mechanistic Hypotheses for Enzyme-Catalyzed Electrophilic Cyclization

The conversion of the linear FDP molecule into the complex tricyclic structure of patchoulane is a feat of enzymatic catalysis. The process is an electrophilic cyclization reaction initiated by the removal of the diphosphate group from FDP, generating a farnesyl cation. researchgate.net The subsequent cyclization cascade is guided by the intricate architecture of the enzyme's active site. Several mechanistic routes have been proposed to explain the formation of the this compound skeleton. researchgate.netresearchgate.net

One of the proposed mechanisms involves a series of deprotonation and reprotonation steps, leading to the formation of olefinic intermediates. researchgate.netresearchgate.net In this scheme, the initial farnesyl cation undergoes cyclization to form a germacryl cation, which can then be deprotonated to yield germacrene A. acs.org Subsequent reprotonation of germacrene A can lead to a bisabolyl cation, which can then cyclize further. taylorandfrancis.com This pathway suggests the involvement of the bicyclic olefin, α-bulnesene, as a key intermediate. researchgate.netresearchgate.netacs.org It is hypothesized that α-bulnesene undergoes further rearrangement and water capture to form patchoulol, the hydroxylated form of this compound. acs.org However, analytical studies of Pogostemon cablin leaf oil at different developmental stages and isotopic labeling experiments have not provided evidence for the role of free germacrene and bulnesene as intermediates in patchoulol biosynthesis. researchgate.net

An alternative mechanistic proposal avoids olefinic intermediates and instead relies on a series of intramolecular rearrangements, specifically hydride shifts, involving only tertiary cationic intermediates. researchgate.netresearchgate.net A key step in this proposed pathway is a 1,3-hydride shift, which involves the migration of a hydride ion (a proton with two electrons) from one carbon atom to another within the carbocation intermediate. researchgate.netnih.govlibretexts.orgmasterorganicchemistry.comlibretexts.org This type of rearrangement is driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com Isotopic labeling studies using specifically deuterated FDP have provided evidence supporting the occurrence of a 1,3-hydride shift across the five-membered ring of an intermediate cation during patchoulol biosynthesis. nih.gov These studies have largely ruled out mechanisms involving consecutive 1,2-hydride shifts and lend strong support to the hydride shift mechanism. researchgate.netnih.gov

Deprotonation-Reprotonation Schemes and Olefinic Intermediates (e.g., Germacrene, Bulnesene)

Enzymology of this compound Biosynthesis: The Patchoulol Synthase (PTS) System

The key enzyme responsible for the biosynthesis of this compound and its hydroxylated derivative, patchoulol, is patchoulol synthase (PTS). d-nb.inforesearchgate.net This multi-product enzyme catalyzes the complex cyclization of FDP into a variety of sesquiterpene structures. d-nb.inforesearchgate.net

The gene encoding patchoulol synthase from Pogostemon cablin (PcPTS) has been cloned and characterized. gdaas.cnosti.gov The enzyme belongs to the terpene synthase (TPS) family, which is characterized by a conserved α-domain architecture. mdpi.comnih.gov PcPTS has been expressed in various heterologous systems, including Escherichia coli and Saccharomyces cerevisiae, to study its function and for the biotechnological production of patchoulol. mdpi.comresearchgate.net The recombinant enzyme has been shown to convert FDP into patchoulol as the major product, along with several other sesquiterpene hydrocarbons. acs.org The characterization of PcPTS has been instrumental in elucidating the biosynthetic pathway of this compound. chemrxiv.orgresearchgate.net

The product specificity of PTS is determined by the precise three-dimensional structure of its active site, which binds the FDP substrate and guides the intricate cascade of cyclization and rearrangement reactions. researchgate.net Like other sesquiterpene synthases, the active site of PTS contains conserved motifs, such as the DDXXD motif, which is involved in binding the magnesium ion cofactor essential for the ionization of FDP. researchgate.netresearchgate.net Another important motif, the NSE/DTE motif, is also present and is thought to influence the carbocationic reaction cascade. researchgate.net

Recent research combining computational modeling and site-directed mutagenesis has provided insights into the roles of specific amino acid residues in the active site. acs.org For instance, studies have identified key tyrosine residues (Y525 and Y531) that are crucial for the final hydroxylation step that produces patchoulol. acs.org The hydroxyl group of Y525 is believed to coordinate the water molecule that attacks the final carbocation. acs.org By mutating these residues, researchers have been able to abolish the water capture step, leading to the production of the non-hydroxylated olefinic intermediates, such as α-bulnesene, as the main products. acs.org This demonstrates how subtle changes in the active site architecture can dramatically alter the product profile of the enzyme.

Kinetic Characterization of this compound-Forming Enzymes

The primary enzyme responsible for the biosynthesis of the this compound skeleton is patchoulol synthase (PTS). This enzyme catalyzes the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the tricyclic alcohol, patchoulol, which is the direct precursor of this compound. The kinetic properties of PTS have been characterized to understand its catalytic efficiency and substrate affinity.

Studies on recombinant patchoulol synthase variants have determined key kinetic parameters. For one variant, the turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time, was found to be 0.072 s⁻¹. The catalytic efficiency (kcat/KM) of this variant was determined to be 9000.0 M⁻¹s⁻¹. d-nb.info Another study characterized a patchoulol synthase from Pogostemon cablin and reported an apparent Michaelis constant (Kₘ) value of 10.2 µM, a kcat value of 0.078 s⁻¹, and a catalytic efficiency (kcat/Kₘ) of 7.6 x 10³ M⁻¹s⁻¹. peerj.com These values are comparable to those of other plant sesquiterpene synthases involved in secondary metabolism, which typically exhibit kcat/Kₘ values around 10³ M⁻¹s⁻¹ or lower. peerj.com The optimal functional conditions for PTS have been identified as a pH of approximately 7.5 to 8.0 and a temperature of 30-40°C. d-nb.infopeerj.com

Kinetic Parameters of Patchoulol Synthase (PTS)

Parameter Value Source
Kₘ (Michaelis constant) 10.2 µM peerj.com
kcat (Turnover number) 0.078 s⁻¹ peerj.com
0.072 s⁻¹ d-nb.info
kcat/Kₘ (Catalytic efficiency) 7.6 x 10³ M⁻¹s⁻¹ peerj.com

This table presents kinetic data for patchoulol synthase, the key enzyme in the formation of the this compound scaffold.

Isotopic Labeling Studies in Elucidating Biosynthetic Transformations

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and unravel complex reaction mechanisms. In the biosynthesis of patchoulol, labeling studies have been crucial for clarifying the intricate cyclization cascade of farnesyl pyrophosphate (FPP). nih.govsemanticscholar.org For decades, several contradictory mechanisms were proposed for this transformation. nih.gov

Recent reinvestigations using isotopic labeling have provided strong evidence against mechanisms involving direct hydride shifts without deprotonation-reprotonation steps. nih.govnih.gov Experiments using precursors such as [12,13-¹⁴C;6-³H]farnesyl pyrophosphate helped to rule out the formation of bound olefinic intermediates. nih.gov Instead, current findings support a pathway that proceeds through neutral, olefinic intermediates. nih.govresearchgate.net

The cyclization is believed to be initiated by the conversion of FPP to a germacryl cation, which then forms the neutral intermediate germacrene A. nih.gov This is followed by protonation-induced reactivation to continue the cyclization, leading to another neutral intermediate, α-bulnesene. nih.govsemanticscholar.org This intermediate is then reprotonated to form the patchoulol skeleton, which is finally captured by a water molecule. nih.gov Performing the enzymatic reaction in deuterium (B1214612) oxide (D₂O) buffer further supports this mechanism, as it demonstrates the reactivation of neutral intermediates by protonation (or deuteration) from the solvent. nih.gov These sophisticated labeling experiments have been instrumental in resolving the long-standing debate over the patchoulol biosynthetic pathway. nih.govresearchgate.net

Regulatory Mechanisms in this compound Biosynthesis Pathways

The production of this compound is tightly regulated at both the genetic and metabolic levels, ensuring that its synthesis is coordinated with the plant's developmental and environmental status.

The biosynthesis of this compound is primarily controlled by the transcriptional regulation of key enzyme-encoding genes, notably farnesyl pyrophosphate synthase (PcFPPS) and patchoulol synthase (PcPTS or PatPTS). The expression of these genes is governed by a network of transcription factors (TFs) that can act as activators or repressors.

Several TFs have been identified that directly bind to the promoter region of the PcPTS gene. For instance, the AP2/ERF transcription factor PatDREB has been shown to be a transcriptional activator that binds to the PatPTS promoter. acs.orgnih.gov PatDREB can also physically interact with the MYB-related transcription factor PatSWC4, and together they synergistically enhance patchoulol biosynthesis. acs.orgnih.gov Conversely, the bZIP transcription factor PcbZIP44 acts as a negative regulator, inhibiting the expression of the PcPTS gene. researchgate.net

The regulatory network is further modulated by plant age and hormone signaling. The microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors, which act as an age cue, promote patchoulol biosynthesis in older plants by up-regulating PatPTS expression. researchgate.net Jasmonate (JA) signaling also plays a critical role. The promoter of PatPTS is induced by methyl jasmonate (MeJA). acs.orgnih.gov This regulation is mediated by Jasmonate ZIM-domain (JAZ) proteins. PatJAZ4, for example, can inhibit the transcriptional activity of the PatDREB-PatSWC4 complex, but this inhibition is reversed by the presence of JA. acs.orgnih.gov

The biosynthesis of this compound, like all terpenoids, depends on the supply of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net Both pathways contribute to the pool of precursors for sesquiterpene synthesis. researchgate.net

The MVA pathway begins with acetyl-CoA, and its rate-limiting enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). researchgate.netplos.org The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) being a key regulatory enzyme. plos.org The distinct localization and regulation of these pathways allow for differential control over terpenoid production. In Pogostemon cablin, evidence suggests tissue-specific pathway dominance; more genes in the MVA pathway were found to be upregulated in the roots, whereas in the leaves, more genes were upregulated in the MEP pathway. researchgate.net

Chemical Synthesis Strategies for Patchoulane and Its Structural Analogues

Retrosynthetic Analysis in Patchoulane Skeleton Construction

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like this compound. It involves a process of deconstruction, where the target molecule is broken down into progressively simpler precursors. This method helps to identify strategic bonds and key intermediates, ultimately leading to viable starting materials. lkouniv.ac.inscitepress.org

The process of designing an organic synthesis begins by breaking down the target molecule into available starting materials through imaginary bond cleavages, a process known as disconnection. lkouniv.ac.in This deconstruction must correspond to the reverse of known, reliable reactions. The disconnection process generates idealized fragments, typically cations and anions, called synthons. lkouniv.ac.inspcmc.ac.inyoutube.com These charged fragments are not reagents themselves but are represented by corresponding synthetic equivalents in the actual synthesis. lkouniv.ac.inyoutube.com

For the compact, bridged tricyclic structure of this compound, several disconnection strategies can be envisioned. Key approaches often target the formation of the five- and six-membered rings. Common disconnections might involve:

[4+2] Cycloadditions: The six-membered ring is a prime candidate for a Diels-Alder disconnection, revealing a substituted diene and a dienophile as precursors. This is a powerful strategy as it can set multiple stereocenters in a single, predictable step.

Annulation Reactions: Disconnecting one of the rings via a Robinson annulation or a Michael addition-intramolecular aldol (B89426) sequence is another common tactic. This approach breaks the target into a ketone precursor and an α,β-unsaturated ketone.

Radical Cyclizations: The carbon skeleton can be disconnected at a C-C bond formed via a radical cyclization, leading back to an acyclic or bicyclic precursor with a radical initiator and an acceptor group. wikipedia.org A key step in one synthesis of (-)-patchouli alcohol involved a single electron-mediated 6-endo trig cyclization. researchgate.net

Cationic Cyclizations: Polyene cyclizations, such as those initiated by a Prins-type reaction, offer another strategic disconnection, tracing the complex core back to an acyclic polyene precursor.

The identification of synthons and their corresponding real-world synthetic equivalents is crucial. For example, a disconnection revealing a carbocationic synthon might be realized in the forward synthesis using a Lewis acid-catalyzed reaction, while a carbanionic synthon could be generated from an organometallic reagent. scitepress.orgspcmc.ac.in

Synthon TypePotential Synthetic EquivalentRelevant Reaction Type
Acyl CationAcyl Halide, Carboxylic AcidFriedel-Crafts Acylation, Esterification
Homoenolate AnionSilyl Enol Ether, EnamineMichael Addition
Dienophile Cationα,β-Unsaturated CarbonylDiels-Alder Reaction

This interactive table outlines common synthons and their corresponding reagents used in organic synthesis.

Computer-Aided Synthesis Planning (CASP) programs have been developed to assist chemists in devising synthetic routes. journalspress.comnih.gov One of the earliest and most well-known programs is LHASA (Logic and Heuristics Applied to Synthetic Analysis), developed by E.J. Corey's group. shenvilab.orgprinceton.edu LHASA utilizes a knowledge base of chemical reactions, or "transforms," to generate a retrosynthetic tree by comparing the target molecule against its stored reactions. shenvilab.org

The program allows users to guide the retrosynthetic search by specifying strategies, such as focusing on stereochemistry or prioritizing certain types of reactions like the Diels-Alder reaction. shenvilab.org While powerful, the effectiveness of these rule-based systems is inherently limited by the completeness and quality of their manually coded reaction knowledge base. shenvilab.orgresearchgate.net

Although the direct application of LHASA to the synthesis of this compound is not extensively detailed in prominent literature, the program and its successors (e.g., Chematica, Reaxys) are capable of generating plausible routes for complex terpenes. journalspress.com For a molecule like this compound, a chemist might use LHASA to explore various disconnection strategies, potentially uncovering novel or overlooked synthetic pathways. The software could, for instance, identify all possible Diels-Alder or radical cyclization disconnections within the this compound framework, presenting the chemist with a broad overview of strategic possibilities. However, the use of such programs is often to confirm human-devised routes or to explore possibilities, rather than to replace the chemist's intuition and expertise. shenvilab.org

Disconnection Strategies and Synthon Identification

Total Synthesis Approaches to the this compound Core

The total synthesis of this compound and its iconic alcohol derivative, patchouli alcohol, has been a significant goal for synthetic chemists. These efforts have led to the development of numerous elegant and efficient strategies to construct the challenging tricyclo[5.2.1.0(1,5)]decane core.

Controlling stereochemistry is a central challenge in the synthesis of this compound, which contains multiple stereocenters. Modern syntheses prioritize stereoselectivity, aiming to produce a single desired stereoisomer.

Diastereoselective synthesis aims to control the relative configuration of stereocenters. In this compound synthesis, this is often achieved by substrate control, where the existing stereochemistry of an intermediate directs the stereochemical outcome of a subsequent reaction. For example, cyclopropanation and hydration reactions in the synthesis of peyssonnoside A, which has a complex polycyclic structure, were fully controlled by the spatial arrangement of the substrates, leading to a highly diastereoselective outcome. uzh.ch

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is critical as different enantiomers can have vastly different biological activities.

An enantiospecific total synthesis of (−)-patchouli alcohol was achieved starting from the readily available chiral monoterpene (R)-carvone. researchgate.net This approach uses the inherent chirality of the starting material to build the chiral target.

Catalytic asymmetric reactions are also powerful tools. A highly diastereo- and enantioselective formal organocatalytic [4+2] cycloaddition was a key step in another asymmetric total synthesis of (−)-patchouli alcohol. researchgate.net

Chemoenzymatic methods, which use enzymes for key stereoselective transformations, have also been employed. The chemoenzymatic total synthesis of (–)-patchoulenone utilized a microbial oxidation step to create a monochiral intermediate, setting the stage for an enantioselective synthesis. rsc.org

These methods avoid the formation of racemic mixtures, which would require difficult separation steps and result in a 50% loss of material. uni-hamburg.de

To improve efficiency, many modern syntheses employ cascade reactions, where a series of bond-forming events occur in a single operation without isolating intermediates. nih.govwikipedia.org This approach rapidly builds molecular complexity from simpler starting materials. nih.govrsc.org

Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction is a powerful strategy for constructing the bicyclic core of this compound-type sesquiterpenes. lookchem.com By tethering the diene and dienophile within the same molecule, a subsequent thermal or Lewis acid-catalyzed cycloaddition can form the fused ring system with high stereocontrol. masterorganicchemistry.com This reaction is particularly effective for forming five- and six-membered rings, which are present in the this compound skeleton. masterorganicchemistry.com The constraints of the intramolecular setup often lead to a high degree of regio- and stereoselectivity. nih.gov

Prins Cyclization: The Prins reaction, the acid-catalyzed condensation of a carbonyl compound and an alkene, is a versatile method for forming tetrahydropyran (B127337) rings and can be adapted for carbocyclization. preprints.orgmdpi.comorganic-chemistry.org A Prins-type cyclization cascade can be envisioned for this compound synthesis, where an acyclic precursor containing appropriately positioned alkene and aldehyde functionalities could be triggered by an acid to "zip up" into the polycyclic core. These reactions proceed through oxocarbenium ion intermediates that undergo a π-cation cyclization. preprints.org The use of silyl-Prins cyclizations, employing alkenylsilanes, can offer advantages such as higher reaction rates and selectivities. uva.es

Radical Cyclization: Radical cyclizations offer a complementary approach to ionic reactions and are tolerant of many functional groups. wikipedia.org These reactions typically involve three stages: selective radical generation, intramolecular cyclization onto a multiple bond, and quenching of the resulting cyclized radical. wikipedia.org Manganese(III) acetate (B1210297) is a common reagent for initiating oxidative radical cyclizations. nih.gov Syntheses of this compound sesquiterpenes have utilized radical cyclization cascades to construct the intricate carbon skeleton. researchgate.net For instance, a key step in a total synthesis of (−)-patchouli alcohol was a tandem double Michael reaction–alkylation sequence followed by a single electron-mediated 6-endo trig cyclization. researchgate.net

Diastereoselective and Enantioselective Syntheses

Targeted Synthesis of this compound Derivatives and Modified Analogues

Beyond the total synthesis of the natural product itself, organic synthesis provides the tools to create derivatives and modified analogues. This allows for the exploration of structure-activity relationships and the potential development of compounds with novel properties. The synthesis of these analogues can be achieved either by chemical modification of the isolated natural product or by adapting a total synthesis route. dtu.dk

For this compound, simple derivatives can be made directly from patchouli oil. For example, patchouli acetate and patchouli propionate (B1217596) have been synthesized via the esterification of patchouli alcohol with acetic acid and propionic acid, respectively. researchgate.net

More complex modifications require de novo synthesis. By altering the building blocks used in a total synthesis, chemists can introduce a wide range of structural changes. For instance, in a synthesis that uses a Diels-Alder reaction, modifying the diene or dienophile components would lead to analogues with different substitution patterns on the main ring system. Similarly, in syntheses of other natural product analogues, side chains have been modified to include features like oligofluorinated alkyl groups or different aromatic systems. mdpi.com This approach allows for systematic changes to the molecule's structure to probe its biological function or enhance its properties. nih.govmdpi.com

Challenges in Chemical Modification of the this compound Skeleton

The this compound skeleton, a tricyclic sesquiterpenoid structure, presents considerable challenges to synthetic chemists aiming for its modification. The compact and sterically hindered nature of its fused ring system makes selective functionalization difficult. The core structure is a bicyclo[3.3.0]octane system fused with a five-membered ring, creating a rigid and complex three-dimensional architecture.

One of the primary difficulties lies in the chemical inertness of the hydrocarbon backbone. The this compound framework is composed primarily of C-C and C-H single bonds, which are inherently strong and unreactive. Activating these bonds for subsequent chemical transformation without disrupting the core structure is a significant hurdle. Early synthetic approaches often involved multi-step sequences, including Diels-Alder reactions and radical cyclizations, to construct the desired tricyclic skeleton, highlighting the complexity of manipulating this framework from simpler precursors. researchgate.net

Furthermore, the stereochemistry of the this compound skeleton adds another layer of complexity. The molecule possesses multiple stereocenters, and controlling the stereoselectivity of reactions on the scaffold is non-trivial. Any modification must proceed with high stereocontrol to yield the desired isomer, as even minor changes in stereochemistry can dramatically alter the molecule's properties.

The introduction of functional groups is often hampered by the lack of pre-existing reactive handles on the natural this compound structure. Direct oxidation or functionalization can lead to a mixture of products due to the presence of multiple, similarly reactive C-H bonds. Consequently, chemists often resort to total synthesis to incorporate desired functionality, a process that is typically long and low-yielding. The lability of certain intermediates and the need for protecting group strategies to mask reactive sites elsewhere in the molecule further complicate synthetic routes. nih.gov The development of enzymatic approaches, such as using patchoulol synthase (PTS) variants, to produce analogues underscores the limitations and difficulties associated with purely chemical modification strategies. acs.org

Novel Methodologies for Introducing Functionality (e.g., C-C bond cleavage/vinylation/Mizoroki-Heck cascade)

To overcome the challenges associated with modifying the this compound framework, researchers have developed innovative synthetic strategies. A prominent example is a palladium-catalyzed cascade reaction involving C-C bond cleavage, vinylation, and a Mizoroki-Heck reaction, which provides access to densely functionalized bicyclo[2.2.2]octane frameworks, key precursors for this compound analogues. nih.govresearchgate.netdigitellinc.com

This methodology was successfully applied to the total syntheses of 14- and 15-hydroxypatchoulol, which are hydroxylated analogues of this compound. escholarship.org The process starts with dihydroxylated pinene derivatives, which are coupled with gem-dichloroalkenes. nih.govresearchgate.net This sequence is significant because it diverges from traditional cycloaddition strategies for building the core structure. escholarship.org

The key cascade reaction is initiated by the cleavage of a C-C bond in a cyclobutanol (B46151) derivative, catalyzed by a palladium complex. This is followed by a cross-coupling reaction (vinylation) and an intramolecular Mizoroki-Heck reaction. escholarship.org The Mizoroki-Heck reaction, a palladium-catalyzed process that forms a C-C bond between an alkene and an organohalide, is crucial for constructing the complex molecular framework under mild conditions. researchgate.net This cascade allows for the construction of highly substituted bicyclic systems that can be further elaborated into this compound-type structures. escholarship.org

The research findings indicate that the choice of the coupling partner is critical. For instance, using styrenyl gem-dichloroalkene electrophiles leads to the desired bicyclo[2.2.2]octanes. However, when alkyl-substituted dichloroalkenes are used, the reaction pathway shifts, yielding tricyclo[3.2.1.0]octanes as the major product. escholarship.org This demonstrates both the power and the subtlety of this methodology, requiring careful selection of substrates to control the reaction outcome. This novel cascade provides a more direct route from readily available starting materials to complex targets, showcasing the potential of metal-catalyzed C-C bond cleavage in advanced organic synthesis. researchgate.netescholarship.org

Chemical Reactivity and Mechanistic Organic Chemistry of Patchoulane

Rearrangement Reactions within the Patchoulane Framework

The this compound skeleton is prone to rearrangement reactions, particularly under acidic conditions, driven by the relief of inherent ring strain. wikipedia.org These transformations are not only of academic interest but also have practical implications in the synthesis of other valuable terpenoids.

A classic example is the acid-catalyzed dehydration of patchouli alcohol, which does not yield a single product but rather a mixture of isomeric olefins. Pyrolysis of patchouli acetate (B1210297) at 300°C produces a mixture of α-patchoulene (52%), γ-patchoulene (46%), and β-patchoulene (4%). acs.org The formation of these different patchoulene isomers highlights the multiple rearrangement pathways available to the this compound carbocation intermediate.

Wagner-Meerwein rearrangements, a common class of carbocation rearrangements involving 1,2-hydride, alkyl, or aryl shifts, are frequently observed. semanticscholar.org For instance, during synthetic efforts towards patchouli alcohol, treatment of patchoulene with a peroxy acid was found to induce an unexpected Wagner-Meerwein rearrangement, which historically led to an incorrect structural assignment of the natural product. nih.gov This reactivity underscores the delicate nature of the this compound framework and the necessity of carefully controlled reaction conditions to maintain its structural integrity.

Furthermore, the this compound skeleton can be rearranged into different tricyclic systems. For example, acid-catalyzed treatment of a bicyclo[5.3.1]undecenone, derived from patchouli alcohol, can lead to a Wagner-Meerwein rearrangement, resulting in a mixture of 1,3,7,7-tetramethyltricyclo[6.2.1.02,6]-undecenes, which are isomers of β-patchoulene. researchgate.net

While the Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene, is a powerful tool in organic synthesis, its direct application or observation within the saturated this compound core is not typical. masterorganicchemistry.comjk-sci.commasterorganicchemistry.com However, related pericyclic reactions and their principles are fundamental to understanding the biosynthesis of many terpenes, including the initial cyclization of farnesyl diphosphate (B83284) that ultimately leads to the this compound skeleton. nih.govpitt.edu The oxy-Cope rearrangement, a variation that drives the equilibrium toward a carbonyl product, has expanded the utility of this reaction class significantly. masterorganicchemistry.comorganic-chemistry.org

Oxidation Reactions and Product Profile Analysis

The oxidation of this compound derivatives, particularly patchouli alcohol, has been investigated using various reagents, yielding a range of products depending on the oxidant and reaction conditions. These studies are valuable for creating new fragrance compounds and for understanding the molecule's reactivity.

Lead tetraacetate (LTA) is a well-known oxidant for alcohols and has been used to achieve regiospecific fragmentation of patchouli alcohol. unigoa.ac.in The reaction of patchouli alcohol with LTA in benzene (B151609) results in a β-cleavage, yielding three main oxidation products. researchgate.netunigoa.ac.in One of the key products is the cyclo-octanone, 2,2,6,8-tetramethylbicyclo[5.3.1]undec-7-en-3-one. researchgate.net This fragmentation highlights LTA's ability to induce specific bond cleavages via radical or cationic intermediates.

Other oxidizing agents have also been employed. The 'Gif system' of oxidation applied to patchouli alcohol afforded three new ketonic derivatives with interesting organoleptic properties. researchgate.net Chromium trioxide in acetic acid has been used to oxidize patchoulene to patchoulione. googleapis.com The pyrolysis of patchouli acetate followed by oxidation with osmium tetroxide and subsequent cleavage of the resulting diol with lead tetraacetate yielded norpatchoulione. acs.org

A summary of selected oxidation reactions and their products is presented below.

SubstrateOxidizing Agent/ConditionsMajor Product(s)Reference
Patchouli AlcoholLead Tetraacetate (LTA) in benzene2,2,6,8-tetramethylbicyclo[5.3.1]undec-7-en-3-one and two other fragmentation products researchgate.netunigoa.ac.in
Patchouli Alcohol'Gif system'Three novel ketonic derivatives researchgate.net
PatchouleneChromium trioxide in acetic acidPatchoulione googleapis.com
γ-Patchoulene / α-Patchoulene mixture1. Osmium tetroxide 2. Lead tetraacetatenorpatchoulione acs.org
PatchoulenePerbenzoic acidδ-epoxy-patchoulane googleapis.com

Radical Mediated Transformations and Intermediates

Radical reactions offer unique pathways for the transformation of complex molecules like this compound derivatives. These reactions often proceed through highly reactive intermediates that can undergo specific rearrangements and bond formations. nih.govcornell.edu While the saturated this compound hydrocarbon is relatively inert to radical attack, its unsaturated or functionalized derivatives are more susceptible.

The oxidative fragmentation of patchouli alcohol with lead tetraacetate is believed to proceed through radical intermediates. researchgate.netunigoa.ac.in The reaction is thought to be initiated by the formation of an alkoxy radical, which then undergoes β-fragmentation. This process can be influenced by the structure of the substrate and the reaction conditions.

In the context of biosynthetic pathways, radical cations can act as key intermediates. For instance, the cyclization of farnesyl diphosphate to form the diverse skeletons of sesquiterpenes, including the precursor to this compound, involves electrophilic attack that generates carbocations. nih.govnih.gov While not strictly free-radical processes in the same vein as those initiated by light or radical initiators, the cationic intermediates share characteristics with radical cations in their propensity for rearrangement. researchgate.net

Studies on related terpene systems provide insight into potential radical-mediated transformations. For example, the Dowd-Beckwith ring-expansion, a radical-mediated process, has been observed in the reaction of β-keto esters, demonstrating how radical intermediates can lead to skeletal rearrangements. researchgate.net Similarly, research into radical-mediated C-C bond formation, such as iodine atom transfer radical addition (ATRA), showcases methods for modifying terpene scaffolds. nih.gov Although direct examples involving a (2-methylcyclopropyl)carbinyl radical within the this compound framework are not prominently documented in the provided search results, such intermediates are known to undergo rapid ring-opening rearrangements in other systems, and similar reactivity could be anticipated in specifically designed this compound derivatives.

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling and Kinetic Studies

To unambiguously determine the complex mechanisms of rearrangement and biosynthetic reactions involving the this compound framework, researchers have employed powerful techniques such as deuterium labeling and kinetic studies. symeres.comnih.gov These methods provide detailed insights into bond-breaking and bond-forming steps, the timing of proton transfers, and the nature of transient intermediates. nih.gov

Isotopic labeling experiments have been fundamental in understanding the biosynthesis of patchoulol from farnesyl diphosphate (FPP). semanticscholar.orgnih.gov By using FPP labeled with deuterium or radioactive isotopes like ¹⁴C and ³H, researchers can trace the fate of specific atoms throughout the complex cyclization and rearrangement cascade. For example, feeding experiments with labeled mevalonic acid, a precursor to FPP, helped to support a biosynthetic mechanism involving neutral olefinic intermediates like germacrene A and α-bulnesene, which are sequentially reprotonated to induce further cyclizations. semanticscholar.orgnih.gov

One significant study used singly deuterium-labeled [2-²H₁]FPP with recombinant patchoulol synthase. acs.orgresearchgate.net The analysis of the resulting patchoulol revealed a mixture of monodeuterated and dideuterated products. acs.org The location of the deuterium labels, determined by extensive NMR analysis, provided strong evidence for a proposed 1,3-hydride shift across the five-membered ring of an intermediate cation. acs.orgresearchgate.net It also uncovered an unexpected pathway where a deuteron (B1233211) from the solvent (D₂O) could be incorporated, leading to the doubly labeled product. acs.org This finding highlights the intricate interplay between the enzyme, substrate, and solvent.

Kinetic studies, including kinetic isotope effect (KIE) measurements, complement labeling studies by providing information about the rate-determining steps of a reaction. symeres.comcore.ac.uk For instance, in the study of related terpene cyclases, primary KIEs were measured for proton elimination steps, confirming that C-H bond breaking is a key part of the reaction mechanism. nih.gov Kinetic analysis of extraction methods for patchouli oil has also been performed, though this relates to the physical process rather than chemical reaction mechanisms. researchgate.netrsc.orgrsc.org

Experiment TypeSubstrate/SystemKey FindingReference
Isotopic Labeling (¹⁴C, ³H)Patchoulol Synthase with labeled FPP precursorsSupported a biosynthetic pathway via neutral intermediates (germacrene A, α-bulnesene) and Wagner-Meerwein rearrangements. semanticscholar.orgnih.gov
Deuterium LabelingPatchoulol Synthase with [2-²H₁]FPPConfirmed a 1,3-hydride shift mechanism and revealed an unexpected deuterium incorporation from the solvent. acs.orgresearchgate.net
Deuterium Labeling (in D₂O)Tobacco epiaristolochene synthase (TEAS)Showed stereoselective incorporation of deuterium into the 1β position of epiaristolochene. nih.gov
Kinetic Isotope Effect (KIE)TEAS and Hyoscyamus premnaspirodiene (B1254385) synthase (HPS)Measured significant primary KIEs (4.25–4.64), indicating that proton elimination is a rate-influencing step. nih.gov

Computational Chemistry Applications in Patchoulane Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations apply the principles of quantum mechanics to determine the electronic structure and properties of molecules. wikipedia.orgnorthwestern.edu These methods are fundamental to predicting the reactivity of intermediates involved in the biosynthesis of patchoulane.

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. rsdjournal.orgaspbs.com It has become a standard tool for studying the complex carbocation rearrangements that are central to terpene biosynthesis. In the context of this compound formation, DFT calculations are employed to map the potential energy surface of the cyclization cascade of farnesyl diphosphate (B83284) (FDP). nih.gov

Researchers use DFT to calculate the energies of various carbocation intermediates and the transition states that connect them. This allows for the determination of reaction pathways and activation energies, providing insight into the thermodynamic and kinetic feasibility of proposed biosynthetic mechanisms. wikipedia.org Studies on related terpene-forming carbocation rearrangements frequently utilize functionals such as B3LYP and mPW1PW91, paired with small to medium-sized basis sets, to achieve a balance between computational accuracy and cost. This energetic analysis helps to elucidate how patchoulol synthase guides the FDP substrate through a specific series of cyclizations and rearrangements to form the characteristic this compound skeleton.

Conformational analysis is crucial for understanding the stereochemical outcomes of reactions. Ab initio and semi-empirical methods are two classes of quantum chemical calculations used for this purpose. Ab initio methods derive results from first principles without using experimental data, offering high accuracy at a significant computational expense. quora.comlibretexts.org In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules, albeit with some trade-off in accuracy. libretexts.orgnumberanalytics.comnih.gov

For a molecule with a complex ring system like this compound, these methods can be used to explore its potential energy surface and identify stable conformers. capes.gov.br While ab initio calculations would provide highly accurate geometries and relative energies for this compound's conformers, semi-empirical methods like AM1 and PM3 offer a computationally efficient way to screen a wider range of conformational possibilities. numberanalytics.comcapes.gov.br Comparative studies on cyclic alkanes have shown that while semi-empirical methods generally yield geometries consistent with ab initio and molecular mechanics calculations, the relative energies can sometimes differ, highlighting the importance of choosing the appropriate method for the research question. capes.gov.br

Density Functional Theory (DFT) in Energetic and Transition State Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules, providing a detailed view of molecular behavior over time. nextmol.comwikipedia.org This technique is particularly powerful for studying the dynamic interactions between a substrate and an enzyme. In this compound research, MD simulations have been instrumental in understanding how patchoulol synthase (PTS), the enzyme responsible for its biosynthesis, controls the complex cyclization of farnesyl diphosphate (FDP). acs.orgresearchgate.net

Through MD simulations, researchers have modeled the binding of FDP into the PTS active site. By monitoring key metrics, such as the distance between carbon atoms C1 and C10 of FDP, simulations can predict the most likely binding orientation that leads to the initial cyclization. acs.orgresearchgate.net These simulations have identified key amino acid residues within the active site that are critical for catalysis. For instance, simulation-guided engineering has been used to create PTS variants that alter the product outcome, demonstrating the predictive power of this approach. acs.org By mutating specific residues identified in simulations, experimental work confirmed their roles in substrate folding and managing the reactive carbocation intermediates. researchgate.net

Table 1: Key Active Site Residues in Patchoulol Synthase Identified via MD Simulations This table summarizes findings from molecular dynamics simulations on Patchoulol Synthase (PTS), highlighting key amino acid residues and their computationally predicted roles in the biosynthesis of patchoulol.

Residue Predicted Role in Catalysis Outcome of Mutation Reference
W276 Delineates the active site pocket for FDP binding. Mutation can lead to acyclic products. acs.org, researchgate.net
Y525 Helps coordinate a water molecule for quenching the carbocation to form patchoulol. Y525F mutation resulted in trace amounts of patchoulol and increased production of sesquiterpene hydrocarbons like β-caryophyllene and α-bulnesene. acs.org, researchgate.net

| Hα-1 loop | A structurally conserved loop that undergoes conformational change and influences water capture. | Modification of this loop reduces hydroxylation and leads to cyclic hydrocarbon products like α-bulnesene. | acs.org, researchgate.net |

Computational Approaches to Spectroscopic Data Prediction (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. wikipedia.org This is particularly useful for the structural elucidation of complex natural products where experimental data can be ambiguous. arxiv.org Although direct computational studies predicting the NMR spectrum of this compound are not widely published, the methodologies are well-established and applicable. rsc.org

Modern approaches combine quantum mechanics (QM) calculations with machine learning (ML) to achieve high accuracy. arxiv.orgnih.gov An inexpensive QM method can be used to calculate atomic chemical shielding tensors, which are then used as features to train an ML model. arxiv.org This model learns to predict high-level QM accuracy for chemical shifts at a fraction of the computational cost. arxiv.orgresearchgate.net Such programs can accurately predict ¹H chemical shifts in various solvents and can differentiate between subtle diastereomers of complex molecules, a task that would be highly relevant for confirming the structure of this compound and its various isomers. arxiv.orgmdpi.com

Theoretical Studies on Reaction Mechanisms and Carbocation Dynamics

The biosynthesis of terpenes involves some of the most complex carbocation rearrangements known in biochemistry. nih.gov Theoretical studies are essential for deciphering these intricate reaction mechanisms. The formation of the this compound skeleton from the linear precursor FDP involves a cascade of cyclizations and rearrangements (including hydride and alkyl shifts) that are difficult to study by experimental means alone. libretexts.orgkhanacademy.org

Computational studies, primarily using DFT, have been crucial in exploring the potential energy surfaces of these reactions. nih.gov A key finding from this research is the importance of "inherent dynamical tendencies"—the behavior of carbocations in the absence of an enzyme. nih.gov Molecular dynamics simulations of the carbocation intermediates reveal that their intrinsic motions and rearrangement propensities often mirror the product distributions observed in the actual enzyme-catalyzed reactions. This suggests that while the enzyme plays a crucial role in initiating the reaction and stabilizing intermediates, the actual reaction pathway is heavily influenced by the inherent physics of the carbocation itself. nih.govresearchgate.net These theoretical insights are fundamental to understanding how nature navigates a complex chemical space to achieve the synthesis of a specific, complex structure like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. scielo.br These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an observed activity or property. conicet.gov.ar

While specific, detailed QSAR or QSPR models for this compound itself are not prevalent in the literature, the compound is a known constituent of plants that exhibit various biological activities. 123docz.netresearchgate.netnih.gov For example, this compound is found in species of the genus Cyperus, which have been investigated for antimicrobial properties. thieme-connect.comresearchgate.net QSAR/QSPR studies could be applied in this context to:

Develop models that predict the antimicrobial activity of a series of sesquiterpenes, including this compound and its structural analogues.

Identify the key structural features of the this compound skeleton that are most important for a particular biological effect.

Design new derivatives with potentially enhanced activity or improved properties based on the insights from the model. conicet.gov.ar

The development of robust QSAR/QSPR models requires a sufficiently large and high-quality dataset and rigorous validation to ensure their predictive power. scielo.br

Natural Distribution and Chemotaxonomic Significance of Patchoulane Type Sesquiterpenoids

Occurrence in Specific Plant Families and Species

Patchoulane and its derivatives are not ubiquitous in the plant kingdom but are characteristically found in several plant families, often serving as key aromatic and bioactive components.

Pogostemon cablin : Commonly known as patchouli, this member of the Lamiaceae family is the most famous source of this compound-type sesquiterpenoids. frontiersin.org The essential oil derived from its leaves is rich in compounds such as patchoulol (patchouli alcohol), α-patchoulene, and β-patchoulene, which are defining components of its characteristic aroma. scitepress.org Phytochemical studies of the aerial parts of P. cablin have led to the isolation of numerous this compound and patchoulene sesquiterpenoids, including newly identified glycosides and other derivatives. frontiersin.orgresearchgate.netnih.govfrontiersin.org Four sesquiterpenes, including α-patchoulene, have been isolated from the hydrocarbon fraction of patchouli essential oil. researchgate.net

Cyperus rotundus : This perennial sedge from the Cyperaceae family, often considered a noxious weed, is a rich reservoir of diverse phytochemicals, including this compound-type sesquiterpenoids. jntbgri.res.inscite.ai The rhizomes, in particular, contain a complex mixture of sesquiterpenoids. scite.aiiosrphr.org Bioactivity-guided fractionation of extracts from C. rotundus rhizomes has successfully isolated several this compound-type compounds, including five new to science: cyperene-3, 8-dione, 14-hydroxy cyperotundone, 14-acetoxy cyperotundone, 3β-hydroxycyperenoic acid, and sugetriol-3, 9-diacetate. iosrphr.orgnih.govrsc.org The presence of these compounds underscores the plant's significance as a source of structural diversity within the this compound class. jntbgri.res.in

Platycladus orientalis : Also known as Oriental arborvitae or Thuja orientalis, this species in the Cupressaceae family has been found to contain this compound in its essential oil. researchgate.netimpactfactor.org Analysis of the essential oil from the leaves of P. orientalis grown in Nigeria identified this compound as a notable constituent, accounting for 7.46% of the oil. impactfactor.org Other studies on the leaf and fruit oils have also reported the presence of various mono- and sesquiterpenoids, though the specific composition can vary. bioline.org.brresearchgate.net

A new this compound-type sesquiterpenoid glycoside was also isolated from the roots of Croton crassifolius, indicating the presence of this compound class in the Euphorbiaceae family. nih.gov

Advanced Isolation and Separation Techniques for Characterization of Natural Patchoulanes

The characterization of this compound-type sesquiterpenoids from complex natural matrices requires a combination of sophisticated extraction, separation, and analytical techniques.

The initial step typically involves the extraction of essential oils or crude extracts from the plant material. For Pogostemon cablin, powdered aerial parts have been extracted with 95% ethanol, followed by sequential partitioning with solvents of increasing polarity like petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). frontiersin.org Hydrodistillation using a Clevenger-type apparatus is a common method for obtaining essential oils from fresh leaves of plants like Platycladus orientalis. impactfactor.orgbioline.org.br

Subsequent isolation and purification rely on various chromatographic methods. nih.gov

Column Chromatography : Conventional silica (B1680970) gel column chromatography is frequently used for the initial fractionation of crude extracts. researchgate.netnih.gov Other stationary phases like Sephadex LH-20, alumina, and various reversed-phase materials (ODS, RP-18) are also employed for further purification. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) : Semi-preparative HPLC is a powerful tool for isolating pure compounds from complex fractions. nih.govrsc.org

Gas Chromatography (GC) : GC is a rapid and effective method for separating the volatile components of essential oils. uni-hamburg.de When coupled with mass spectrometry (GC-MS), it is a primary technique for both identifying and quantifying known this compound derivatives in oil samples. researchgate.netimpactfactor.org Preparative GC can be used to isolate pure compounds from the essential oil. uni-hamburg.de

For structural elucidation of isolated compounds, a suite of spectroscopic methods is indispensable.

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and stereochemistry of the molecules. frontiersin.orgresearchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (HRESIMS), provides precise molecular formulas. frontiersin.orgfrontiersin.org

Other Spectroscopic Techniques : Infrared (IR) spectroscopy is used to identify functional groups, and Circular Dichroism (CD) helps in determining the absolute configuration of chiral molecules. frontiersin.org

Bioactivity and Liquid Chromatography-Mass Spectrometry (LC-MS) guided fractionation has proven to be an effective strategy for targeting and isolating specific bioactive sesquiterpenoids from plants like C. rotundus. nih.govrsc.org

Chemotaxonomic Markers and Phylogenetic Relationships based on this compound Profiles

Chemotaxonomy utilizes the chemical constituents of organisms to classify them and infer phylogenetic relationships. The profile of secondary metabolites, such as sesquiterpenoids, can serve as a chemical fingerprint that is characteristic of a particular species, genus, or even chemotype within a species. researchgate.netmdpi.com

The aromatic profiles of plants, which are largely determined by volatile compounds like terpenes, have been successfully used as varietal markers and for assessing chemotaxonomic proximity. researchgate.netmdpi.com For instance, studies on grape varieties (Vitis vinifera) and Citrus species have demonstrated that the specific composition of their volatile compounds can differentiate varieties and reveal relationships between them. mdpi.comthescipub.com Principal Component Analysis (PCA) is a statistical tool often applied to the chemical data to visualize these relationships and identify the specific compounds that distinguish different groups. mdpi.comnii.ac.jp

In the context of this compound-type sesquiterpenoids, their presence, absence, or relative abundance can serve as valuable chemotaxonomic markers.

The complex and specific blend of patchoulol and various patchoulene isomers is a defining characteristic of Pogostemon cablin and is fundamental to its identity and quality. scitepress.org

In the genus Zingiber, the chemical composition of volatile oils, including sesquiterpenes like this compound, has been used to create a dendrogram that clusters different species, providing insights into their taxonomic relationships. researchgate.net

The variation in sesquiterpenoid profiles, including patchoulanes, within Cyperus rotundus from different geographical locations suggests that these chemical profiles could be used to distinguish different populations or chemotypes. jntbgri.res.in

While a direct phylogenetic analysis based solely on this compound profiles across different families is complex due to the scattered distribution of these compounds, within a specific genus or family, the detailed profile of this compound-type sesquiterpenoids and other related compounds provides a powerful dataset for chemotaxonomic studies. researchgate.net This chemical data complements traditional morphological and modern genetic analyses to create a more robust and comprehensive understanding of plant phylogenetic relationships. researchgate.net

Future Perspectives in Patchoulane Chemical Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of patchoulane sesquiterpenoids, such as the well-known patchoulol, is primarily understood to originate from farnesyl diphosphate (B83284) (FPP) through the action of sesquiterpene synthases. wur.nl The key enzyme, patchoulol synthase (PTS) from Pogostemon cablin, catalyzes the complex cyclization of FPP into patchoulol. acs.orgnih.gov However, the complete enzymatic cascade and the potential for alternative pathways remain areas of active investigation.

Recent studies suggest that the biosynthesis of patchoulol may proceed through the reprotonation of neutral intermediates like germacrene A and α-bulnesene. acs.orgnih.gov Subtle disruptions in the active site of PTS have been shown to lead primarily to the formation of these intermediates, supporting this mechanistic hypothesis. acs.org The discovery of a β-patchoulene synthase (TaPS) in wheat, which produces a single sesquiterpene, highlights that other organisms may harbor unique enzymes capable of producing the this compound skeleton. nih.gov

Future research will likely focus on:

Genome Mining: Searching the genomes of various plant and microbial species for novel sesquiterpene synthase genes that may produce different this compound skeletons.

Characterization of Modifying Enzymes: Identifying and characterizing enzymes, such as cytochrome P450s and other oxidoreductases, that further modify the initial this compound framework to create a wider diversity of natural products. wur.nl The recent elucidation of the long-sought-after enzymes for tropinone (B130398) biosynthesis demonstrates that critical enzymes in plant secondary metabolism can remain hidden for decades. acs.org

Pathway Elucidation in Different Organisms: Investigating the biosynthetic pathways in other this compound-producing organisms beyond Pogostemon cablin to uncover variations in enzymatic mechanisms and intermediates.

Development of Novel Synthetic Methodologies for Accessing Diverse this compound Architectures

The total synthesis of this compound sesquiterpenoids, particularly patchouli alcohol, has been a significant goal in organic chemistry, leading to the development of various innovative synthetic strategies. researchgate.netresearchgate.net Early approaches often utilized multicomponent reactions like the Diels-Alder reaction to construct the core bicyclic system. researchgate.net More recent methodologies have employed radical cyclizations and tandem reaction sequences to achieve the complex tricyclic structure. researchgate.netresearchgate.net

The drive to create not only the natural products themselves but also a diverse range of analogs for structure-activity relationship studies fuels the need for new synthetic methods. Notable recent developments include:

An intramolecular Prins reaction to efficiently construct the patchoulol skeleton. researchgate.net

A tandem double Michael reaction–alkylation sequence starting from the readily available monoterpene (R)-carvone. researchgate.net

The synthesis of hydroxylated derivatives of patchoulol, which provided unambiguous structural confirmation and corrected previous misassignments. researchgate.net

Future synthetic efforts are expected to focus on increasing efficiency, stereocontrol, and diversity. This includes the development of catalytic asymmetric methods to access enantiopure patchoulanes and the design of flexible strategies that allow for the late-stage diversification of the this compound core, enabling access to a wide array of novel derivatives for biological screening. up.ac.za

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of terpene biosynthesis, with its cascades of carbocation rearrangements, presents a significant challenge for prediction and design. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. nih.govbiorxiv.org By combining sequence and structure information, ML models can now accurately predict the specificity of precursor cation formation in sesquiterpene synthases. nih.govresearchgate.netnih.gov This predictive power is crucial for identifying enzymes with desired functionalities from large sequence databases and for guiding enzyme engineering efforts. nih.govnih.gov

Deep learning models are also being developed for de novo biosynthetic pathway design. oup.com These models treat chemical reactions as a translation problem, learning to predict products from reactants or even to propose entire multi-step pathways towards a target molecule like a this compound derivative. oup.com This approach has the potential to:

Predict Novel Pathways: Generate hypothetical biosynthetic routes to new or known patchoulanes that can then be tested experimentally.

Optimize Existing Pathways: Identify bottlenecks and suggest alternative enzymes or reaction conditions to improve product yields.

Accelerate Enzyme Discovery: Screen vast genomic datasets to pinpoint candidate enzymes with a high probability of catalyzing a specific desired transformation.

The integration of AI and ML promises to revolutionize how chemists approach both the biosynthesis and chemical synthesis of complex natural products like patchoulanes.

Advanced Spectroscopic and Computational Approaches for Complex this compound Structures

The definitive identification and structural elucidation of this compound sesquiterpenoids rely heavily on a combination of advanced spectroscopic and computational techniques. uni-hamburg.de The inherent complexity of their polycyclic structures necessitates sophisticated analytical methods. jeolusa.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) are indispensable for establishing the connectivity and stereochemistry of the this compound skeleton. uni-hamburg.deresearchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are essential for separating complex mixtures and providing accurate mass data for molecular formula determination. researchgate.netnih.govoutsourcedpharma.com

Computational Chemistry:

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and confirm structures. appleacademicpress.com By calculating the theoretical NMR chemical shifts or energetic stabilities of potential isomers, computational chemistry can help resolve ambiguities in experimental data and provide deeper insight into molecular properties. embl.orgroutledge.com

Future progress in this area will likely involve the synergistic application of these techniques. For instance, coupling LC-MS with NMR (LC-MS-NMR) allows for the direct structural analysis of individual components in a complex mixture without the need for exhaustive purification. nih.gov As instruments become more sensitive and computational models more accurate, researchers will be able to tackle even more complex and trace-level this compound structures from natural sources.

Investigation of Enzymatic Engineering for Targeted this compound Production and Diversification

The ability to tailor enzymes for specific synthetic outcomes is a cornerstone of modern biotechnology and holds immense promise for this compound research. nih.gov By modifying the amino acid sequence of enzymes like patchoulol synthase, researchers can alter their product profiles, leading to the targeted production of specific sesquiterpenes. acs.orgnih.gov This field, known as enzyme engineering, allows for the creation of biocatalysts with improved efficiency, stability, and novel functionalities. numberanalytics.com

Recent breakthroughs in the engineering of sesquiterpene synthases demonstrate the potential of this approach:

Simulation-Guided Engineering: Using computational simulations to guide modifications, researchers have successfully engineered PTS variants that eliminate water capture during the reaction cascade. This redirects the biosynthesis away from patchoulol and towards the production of its non-hydroxylated precursors, such as α-bulnesene. acs.orgnih.gov

Active Site Loop Modification: Targeting specific, structurally conserved loops within the enzyme, such as the Hα-1 loop, has proven to be an effective strategy for reducing hydroxylation and generating cyclic hydrocarbon products. acs.orgnih.govresearchgate.net This approach could be a general method for engineering a wide range of sesquiterpene synthases.

Future research will focus on expanding the toolbox of enzymatic engineering to create a broader diversity of this compound structures. nih.gov This includes engineering enzymes to accept non-natural substrates, thereby generating novel this compound analogs that are inaccessible through traditional breeding or chemical synthesis. The ultimate goal is to develop robust microbial cell factories that can sustainably produce high-value this compound compounds for various applications. google.comd-nb.info

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Secure institutional review board (IRB) approval for protocols addressing:
  • Dose justification : Based on prior in vitro LD₅₀ data.
  • Humane endpoints : Predefined criteria for euthanasia (e.g., >20% weight loss) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.